molecular formula C17H23FN2O3 B2916441 2-(4-Fluorophenoxy)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one CAS No. 2320224-37-9

2-(4-Fluorophenoxy)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No. B2916441
CAS RN: 2320224-37-9
M. Wt: 322.38
InChI Key: DLAQQZXSBOIRBY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one, commonly known as FPE, is a chemical compound that has been widely used in scientific research. FPE is a member of the diazepane family and has been shown to possess a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis of Energetic Materials

Researchers have explored the synthesis of energetic materials through the manipulation of functional groups, similar to those found in "2-(4-Fluorophenoxy)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one". For instance, Klapötke et al. (2015) discussed the synthesis of energetic compounds by fluorine/amine exchange reactions, leading to materials with significant thermal stability and sensitivity towards impact and friction, showcasing the compound's potential in the development of advanced energetic materials (Klapötke, Preimesser, & Stierstorfer, 2015).

Fluoroionophores for Metal Detection

The development of fluoroionophores based on diamine-salicylaldehyde derivatives, as discussed by Hong et al. (2012), indicates the compound's relevance in creating selective sensors for metal cations. These fluoroionophores exhibit spectrum diversity and specificity in metal chelation, particularly for Zn+2 and Cd+2, demonstrating the compound's application in environmental monitoring and biochemical assays (Hong, Lin, Hsieh, & Chang, 2012).

Advanced Materials for Photoalignment

The synthesis and application of materials containing fluorinated and non-fluorinated phenols for the photoalignment of liquid crystals, as explored by Hegde et al. (2013), highlight the potential of such compounds in liquid crystal display (LCD) technologies. The study underscores the influence of fluoro-substituents on photoalignment quality, paving the way for improved LCD performance and manufacturing (Hegde, Ata Alla, Matharu, & Komitov, 2013).

properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c18-14-2-4-16(5-3-14)23-13-17(21)20-8-1-7-19(9-10-20)15-6-11-22-12-15/h2-5,15H,1,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAQQZXSBOIRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)COC2=CC=C(C=C2)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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